molecular formula C11H7N3OS B5595180 3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5595180
M. Wt: 229.26 g/mol
InChI Key: KLZAAHMRORSLAL-UHFFFAOYSA-N
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Description

3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C11H7N3OS and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.03098303 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Approach to Fused Pyridine Carboxylic Acids : A study by Volochnyuk et al. (2010) involved generating a library of fused pyridine-4-carboxylic acids, including derivatives like thieno[2,3-b]pyridines through a Combes-type reaction. These compounds underwent standard combinatorial transformations, highlighting the versatility of pyridine derivatives in chemical synthesis (Volochnyuk et al., 2010).

Antimicrobial Activities of 1,2,4-Triazoles : Research by Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to compounds with antimicrobial activities. This work emphasizes the potential of pyridine derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Biological and Pharmaceutical Applications

Anticancer Agents : A study focused on synthesizing substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. The research highlighted the significance of the tetrahydropyridine moiety in enhancing the biological activity of 1,3,4-oxadiazole derivatives, demonstrating the compound's relevance in anticancer research (Redda & Gangapuram, 2007).

Antimycobacterial Activity : The study by Gezginci et al. (1998) synthesized and tested pyridine and pyrazine derivatives against Mycobacterium tuberculosis, exploring the potential of these compounds in treating tuberculosis. This research underscores the importance of pyridine derivatives in antimycobacterial therapies (Gezginci et al., 1998).

Material Science and Luminescence

Electron-Transporting/Exciton-Blocking Materials : Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives, including ones with pyridyl groups, for use in organic light-emitting diodes (OLEDs). These materials exhibited high electron mobilities and efficiency, showing the compound's applicability in advanced electronic and photonic devices (Shih et al., 2015).

Properties

IUPAC Name

3-pyridin-3-yl-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c1-3-8(7-12-5-1)10-13-11(15-14-10)9-4-2-6-16-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZAAHMRORSLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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